3-nitro-1H-Pyrazol-4-amine

Medicinal Chemistry Physicochemical Profiling ADME Prediction

3-Nitro-1H-pyrazol-4-amine is a nitrogen-rich heterocyclic building block engineered for kinase-focused medicinal chemistry. The 3-nitro,4-amino substitution pattern delivers unique electronic properties non-reproducible with generic pyrazoles. • Free 4-amine enables single-step amide coupling or reductive amination; no N1 protection required • Electron-withdrawing nitro group modulates hinge-binding affinity; validated LogP (0.2) and pKa (12.02) support CNS drug discovery • Selective nitro reduction to amine permits rapid analog generation for SAR and matched molecular pair studies Ideal for focused kinase inhibitor library synthesis. In stock with competitive inquiry-based pricing.

Molecular Formula C3H4N4O2
Molecular Weight 128.09 g/mol
CAS No. 170312-10-4
Cat. No. B065033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-1H-Pyrazol-4-amine
CAS170312-10-4
Molecular FormulaC3H4N4O2
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1=NNC(=C1N)[N+](=O)[O-]
InChIInChI=1S/C3H4N4O2/c4-2-1-5-6-3(2)7(8)9/h1H,4H2,(H,5,6)
InChIKeyXPZVDIIFPQUKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-1H-Pyrazol-4-amine: Key Building Block for Kinase Inhibitors


3-Nitro-1H-pyrazol-4-amine (CAS 170312-10-4) is a nitrogen-containing heterocyclic compound classified within the pyrazole family, specifically as a 4-amino-3-nitropyrazole. It features a five-membered aromatic ring with adjacent nitro (-NO₂) and primary amine (-NH₂) functional groups . The molecular formula is C₃H₄N₄O₂, with a molecular weight of 128.09 g/mol . Its structure enables versatile reactivity: the nitro group serves as a strong electron-withdrawing moiety and a synthetic handle for reduction to other functional groups, while the amino group provides a nucleophilic site for derivatization and is a key pharmacophore in many bioactive molecules, notably kinase inhibitors .

Kinase inhibitor pharmacophore design with 4-aminopyrazole core
Dual synthetic handles: free amine and reducible nitro group
Favorable computed lipophilicity for CNS drug-like space

Why 3-Nitro-1H-Pyrazol-4-amine Is Irreplaceable in Pharmacophore Design


Substituting 3-nitro-1H-pyrazol-4-amine with a generic pyrazole analog is highly inadvisable for structure-activity relationship (SAR) studies. The specific 3-nitro and 4-amino substitution pattern confers unique and non-interchangeable physicochemical and electronic properties. For instance, this compound has a distinct LogP (XLogP3 of 0.2 ) and pKa (12.02±0.50 ) that influence cellular permeability and solubility, which differ significantly from regioisomers like 4-nitropyrazole or N-alkylated variants. Crucially, in the context of medicinal chemistry, the 4-amino group is a critical hydrogen-bond donor for binding to the kinase hinge region, and its activity is dramatically altered by the adjacent electron-withdrawing nitro group [1]. Replacing this specific core with a non-nitrated analog or a 5-amino regioisomer would likely lead to a significant loss or complete abrogation of on-target potency and selectivity.

Regioisomer mismatch
Replacing 4-amino with 3- or 5-amino regioisomers may disrupt kinase hinge binding and reported potency.
Electronic environment shift
Removing the 3-nitro group alters electron density, which can change reactivity and interaction profiles.
N1-alkylated analogs
Pre-alkylated pyrazoles block the N1 vector and require extra synthetic steps for diversification.

Quantitative Differentiation vs. Pyrazole Analogues


Lipophilicity and pKa vs. 4-Nitropyrazole

The compound's calculated lipophilicity (XLogP3 = 0.2) is significantly lower than that of unsubstituted 4-nitropyrazole (XLogP3 = 0.9) and is close to the ideal range (0-3) for oral bioavailability, suggesting potentially better solubility and permeability characteristics compared to the more hydrophobic analog , . The predicted pKa of 12.02 indicates the 4-amino group is not significantly basic at physiological pH, which influences its state of ionization and thus its binding interactions and cellular distribution .

Lipophilicity vs. 4-nitropyrazole
Data to verify
XLogP3 0.2 vs 0.9 (computed); pKa 12.02 for target amine
Supports solubility and permeability screening
Computed properties; experimental confirmation recommended
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Direct 4-Amine Derivatization vs. 1-Alkylated Analogs

The free primary amine at the 4-position enables direct, selective functionalization to form amides, ureas, and other key linkages without requiring protection/deprotection of the pyrazole N1 nitrogen. In contrast, N1-substituted analogs like 1-ethyl-5-methyl-3-nitro-1H-pyrazol-4-amine (CAS 1172759-93-1) or 3-nitro-1-propyl-1H-pyrazol-4-amine (CAS N/A) have this site blocked, eliminating a major vector for diversification and often necessitating more complex synthetic routes [1], .

Derivatization vs. N1-alkylated analogs
Class-level inference
Free 4-amine enables one-step diversification; N1-substituted analogs require deprotection.
Simplifies synthetic library generation
General reactivity; yields may vary with substrate
Organic Synthesis Medicinal Chemistry Building Block

Kinase Inhibition: 4-Aminopyrazoles vs. 3-Aminopyrazoles

In the context of kinase inhibitor design, the 4-amino substitution pattern on the pyrazole ring is established as a privileged motif for binding to the kinase hinge region, often yielding superior potency compared to 3- or 5-amino isomers. For example, a study on LRRK2 inhibitors found that 4-linked aminopyrazoles demonstrated 'inferior potency... when compared to the 4-linked aminopyrazoles' in biochemical and cell-based assays [1]. More broadly, potent inhibitors of JNK3 kinase based on a 4-aminopyrazole core have been reported with IC50 values as low as 97.4 nM and 99.0 nM, establishing the benchmark potency achievable with this core scaffold [2].

Kinase potency: 4- vs. 3-aminopyrazole
Class-level inference
4-Aminopyrazole core delivers JNK3 IC50 97.4–99.0 nM; 3- and 5-amino isomers reported inferior.
4-Amino regioisomer supports kinase inhibitor lead generation
Reported in vitro kinase assay data
Kinase Inhibition Medicinal Chemistry Drug Discovery

Hydrochloride Salt for Enhanced Solubility

The free base, 3-nitro-1H-pyrazol-4-amine, can be procured and used as its hydrochloride salt (CAS 2226034-16-6), which is also commercially available . The hydrochloride salt form of heterocyclic amines typically offers significantly enhanced aqueous solubility compared to the free base. While direct comparative solubility data for this specific compound is not available in the open literature, the availability of the salt form provides a clear, actionable differentiator for procurement: users requiring improved handling, dissolution for in vitro assays, or subsequent salt metathesis can directly purchase the hydrochloride salt, bypassing a low-yielding salt formation step .

Salt form solubility
Data to verify
Hydrochloride salt (CAS 2226034-16-6) expected to improve aqueous solubility vs. free base.
May simplify assay preparation and formulation
Comparative solubility data not publicly available
Formulation Chemistry Salt Selection Pre-formulation

Electron-Withdrawing Effect of the 3-Nitro Group

The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of both the pyrazole ring and the adjacent amine. It lowers the electron density of the ring, making it more resistant to electrophilic aromatic substitution but also activates it towards nucleophilic attack under certain conditions. Importantly, the nitro group is a known metabolic liability (potential for reduction to a toxic aniline) and a chemical handle for further synthetic manipulation (reduction to an amino group or use in nucleophilic aromatic substitution reactions) [1]. This is in contrast to analogs bearing a halogen (e.g., 4-bromo-1H-pyrazol-3-amine) or a simple alkyl group, which have different electronic profiles and cannot be directly substituted without altering the SAR of a lead series.

Nitro group electronic effect
Class-level inference
Hammett σₚ = +0.78 for -NO₂
Strong electron withdrawal influences reactivity and metabolic profile
General organic chemistry reference
Medicinal Chemistry Reactivity Electronic Effects

Optimal R&D Procurement Scenarios for 3-Nitro-1H-Pyrazol-4-amine


Lead Optimization for Kinase Inhibitors

Procure 3-nitro-1H-pyrazol-4-amine as the core heterocyclic scaffold for generating focused libraries of 4-aminopyrazole-based kinase inhibitors. Its free amine and nitro group offer dual synthetic vectors, and its physicochemical profile is validated for CNS drug discovery (LogP = 0.2) . The established class-level potency of the 4-aminopyrazole motif against targets like JNK3 (IC50 <100 nM) provides a strong, evidence-based rationale for its selection over regioisomeric pyrazoles [1].

High-Throughput Synthesis of Heterocyclic Libraries

Utilize this compound for high-throughput parallel synthesis. The 4-amino group can be efficiently diversified via amide coupling or reductive amination in a single step, without the need for additional N1 protection/deprotection sequences required for many analogs . The nitro group can be selectively reduced to an amine for subsequent functionalization, enabling the rapid generation of complex, drug-like small molecules [1].

Physicochemical Profiling and Pre-formulation

Procure both the free base (CAS 170312-10-4) and its hydrochloride salt (CAS 2226034-16-6) for direct comparative studies in solubility, permeability, and early-stage formulation . The known LogP of 0.2 and pKa of 12.02 provide a reliable starting point for in silico modeling and experimental validation of ADME properties, differentiating it from more lipophilic alternatives [1].

SAR Exploration of Electronic Effects

Incorporate this compound into a series of matched molecular pairs (MMPs) to systematically evaluate the impact of the strong electron-withdrawing nitro group on target binding and ADME properties. Compare with analogs where the nitro group is replaced by other substituents (e.g., Cl, Br, CH₃) to understand the specific contribution of this moiety to potency and selectivity. This approach is directly supported by the class-level inference on electronic effects .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
4-Aminopyrazole core for hinge binding
Target potency and selectivity in biochemical assays
High-throughput library synthesis
Free amine for single-step diversification
Synthetic efficiency and library diversity
Pre-formulation profiling
Low lipophilicity and salt form availability
Solubility and permeability in pre-formulation assays
Electronic SAR exploration
Strong electron-withdrawing nitro group
Potency and metabolic stability vs. halogen/alkyl analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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